molecular formula C19H25F2N3O5S B2428171 N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide CAS No. 872976-53-9

N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide

Cat. No. B2428171
M. Wt: 445.48
InChI Key: DQOPFGXKQHAYOJ-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide is a useful research compound. Its molecular formula is C19H25F2N3O5S and its molecular weight is 445.48. The purity is usually 95%.
BenchChem offers high-quality N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophilic Aminations with Oxaziridines

Electrophilic aminations are a crucial area of application, where cyclohexanespiro-3'-oxaziridine derivatives, closely related to the chemical structure , facilitate the transfer of NH groups to various nucleophiles. This process enables the synthesis of a wide array of compounds, including azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkulhydroxylamines, sulfenamides, thiooximes, and aminodicarboxylic derivatives. Such reactions are pivotal in the development of new chemical entities with potential applications in pharmaceuticals and materials science (Andreae & Schmitz, 1991).

Synthesis of Erythrinane Skeleton

Another significant application involves the synthesis of the erythrinane skeleton, a critical structure in natural product chemistry, through acid-promoted double cyclization processes. This methodology highlights the versatility of related cyclohexyl-containing compounds in facilitating complex molecular architectures, which are invaluable in drug discovery and the synthesis of biologically active molecules (Ishibashi et al., 1985).

Cycloaddition Reactions

Cycloaddition reactions represent another area where related compounds demonstrate utility. The stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes facilitated by difluoro(phenylsulfonyl)methyl groups allows for the synthesis of cyclic sulfoximines. This process not only exemplifies the compound's role in enabling cycloaddition reactions but also its potential for transformation into cyclic sulfinamides, showcasing its adaptability in synthetic organic chemistry (Ye et al., 2014).

Imino Exchange Reaction

The imino exchange reaction in a dearomatization strategy is another noteworthy application, offering an alternative pathway to access N-acyl diarylamines and phenothiazines from anilines. This method underscores the compound's relevance in facilitating novel bond-forming strategies, which are crucial for the synthesis of complex organic molecules with potential therapeutic applications (Zhang et al., 2014).

Hydrogen Bonding in Anticonvulsant Enaminones

The study of hydrogen bonding in anticonvulsant enaminones, where related compounds serve as structural analogs, sheds light on the importance of molecular interactions in determining the pharmacological profile of potential therapeutic agents. This research not only highlights the chemical's role in understanding drug action but also its contribution to the design of novel anticonvulsant drugs with improved efficacy and safety profiles (Kubicki et al., 2000).

properties

IUPAC Name

N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F2N3O5S/c20-13-7-8-15(21)16(11-13)30(27,28)24-9-4-10-29-17(24)12-22-18(25)19(26)23-14-5-2-1-3-6-14/h7-8,11,14,17H,1-6,9-10,12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOPFGXKQHAYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide

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